tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: is an organic compound characterized by its unique bicyclic structure This compound is a white to pale yellow solid, known for its stability and multi-ring configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure. This can be achieved through a [2+2] cycloaddition reaction between a suitable diene and a nitrile oxide.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of a carbamoyl chloride.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group. This is typically done using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where the carbamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaH in DMF (dimethylformamide) followed by the addition of the desired nucleophile.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Various substituted carbamoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its stable bicyclic structure makes it an ideal candidate for constructing rigid frameworks in molecular design.
Biology
In biological research, this compound is studied for its potential as a scaffold in drug design. Its unique structure allows for the exploration of new binding interactions with biological targets.
Medicine
Pharmaceutical research has investigated this compound for its potential therapeutic applications. Its stability and reactivity make it a promising candidate for the development of new drugs, particularly in the field of antibiotics and antiviral agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its robust structure and reactivity profile make it suitable for various applications, including the production of polymers and resins.
Mechanism of Action
The mechanism by which tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The carbamoyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
- tert-Butyl endo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical properties. The presence of the carbamoyl group enhances its reactivity and potential for forming hydrogen bonds, making it particularly useful in drug design and synthetic chemistry.
This detailed overview provides a comprehensive understanding of tert-butyl 1-carbamoyl-2-azabicyclo[211]hexane-2-carboxylate, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2680531-30-8 |
---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.